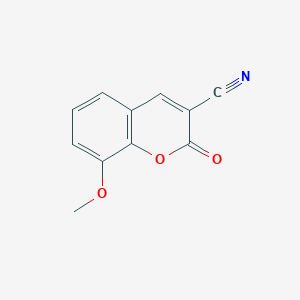

3-Cyano-8-methoxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

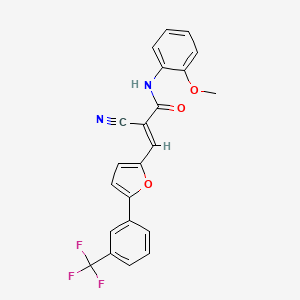

3-Cyano-8-methoxycoumarin is a chemical compound with the molecular formula C11H7NO3 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . For instance, the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol in dimethyl formamide under reflux afforded the corresponding N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCOc1cccc2C=C(C#N)C(=O)Oc12 . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a coumarin core. Chemical Reactions Analysis

The cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 201.18 .Scientific Research Applications

Enhancing Melanogenesis

8-Methoxycoumarin, related to 3-Cyano-8-methoxycoumarin, has been found to significantly increase melanin content in cells without cytotoxicity. It upregulates the expression of tyrosinase and related proteins, impacting the melanin synthesis mechanism. This suggests its potential in treating hypopigmentation disorders and as a chemical for hair depigmentation in the cosmetic industry (Chung, Kim, & Hyun, 2019).

Photoluminescent Dye Development

Investigations into methoxy derivatives of 3-cyano-2-(N-ethoxycarbonyl)iminocoumarin, including 8-methoxy-iminocoumarin, have shown potential for the development of photoluminescent dyes. These compounds exhibit varied fluorescence properties and are promising for creating new fluorescent materials (Abid-Jarraya et al., 2014).

Cancer Research and Treatment

8-Methoxypsoralen, closely related to this compound, has shown potential in cancer treatment. It reduces the phosphorylation of AKT, induces apoptotic pathways, and suppresses the growth of neuroblastoma and colon cancer cells. This supports its potential use in cancer therapy (Bartnik et al., 2017).

Synthesis and Application in Chemical Reactions

The synthesis of 3-cyano and 3-cyano-4-methylcoumarins has been achieved through phase transfer catalysis. These compounds are important for synthesizing methine dyes, modified penicillins, and other compounds, indicating their broad applicability in chemical synthesis (Seema, Kumar, & Makrandi, 2005).

Antiproliferative Agents in Cancer Research

3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases have been identified as potent antiproliferative agents, demonstrating significant activity against breast cancer and lung carcinoma cell lines. This highlights the potential of derivatives of 8-methoxycoumarin, similar to this compound, in cancer research and treatment (Kalaiarasi et al., 2018).

Safety and Hazards

Future Directions

The future directions of research on 3-Cyano-8-methoxycoumarin could involve further exploration of its synthesis, chemical properties, and biological activities. The presence of the cyanide group in 3-cyano coumarins makes them suitable for inserting units of biological importance into the coumarin core, which could lead to increased biological activities . Additionally, further studies could explore its potency toward β-tubulin polymerization and Caspase 3/7 proteins .

Mechanism of Action

Target of Action

The primary targets of 3-Cyano-8-methoxycoumarin are caspase-3/7 and β-tubulin . Caspase-3/7 are crucial enzymes involved in the execution-phase of cell apoptosis, while β-tubulin is a structural protein essential for microtubule formation, which plays a significant role in cell division .

Mode of Action

This compound interacts with its targets by activating caspase-3/7 protein and substantially inhibiting β-tubulin polymerization activity in HepG2 cells . This interaction leads to changes in the cell cycle, inducing cell cycle arrest during the G1/S phase and triggering apoptosis .

Biochemical Pathways

The compound affects the apoptosis pathway and the microtubule dynamics. Activation of caspase-3/7 leads to the initiation of apoptosis, a programmed cell death process that eliminates damaged or unwanted cells . On the other hand, inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and further promoting apoptosis .

Pharmacokinetics

The compound’s potent antiproliferative activity against hepg2 cells suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest during the G1/S phase, triggering of apoptosis in HepG2 cells, and an increase in the percentage of cells arrested in the G2/M and pre-G1 phases . These effects result in significant inhibitory effects on the growth of HepG2 cells .

properties

IUPAC Name |

8-methoxy-2-oxochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-14-9-4-2-3-7-5-8(6-12)11(13)15-10(7)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYPRPCYNHPLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)

![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)